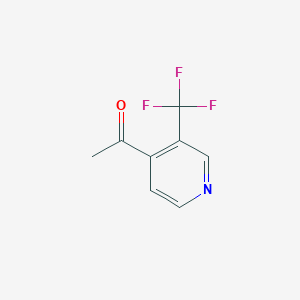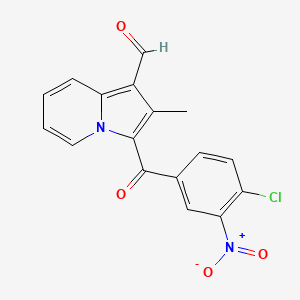
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide” is a chemical compound that falls under the category of isoxazole carboxamides. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12N2O3 and its molecular weight is 268.272.Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Scientific Research Applications
Synthesis and Reactivity
Recent studies have explored various synthetic pathways and the reactivity of furan and isoxazole derivatives. Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Furthermore, Ma et al. (2014) developed an efficient, three-component strategy for synthesizing multifunctionalized benzofuran-4(5H)-ones, demonstrating the potential for creating polyfunctionalized cinnoline-4-carboxamides (Ma et al., 2014).
Biological Activities
Research on the biological activities of furan and isoxazole derivatives has identified several compounds with promising antiprotozoal, antibacterial, and anticancer properties. Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and found that several analogues exhibited potent antitrypanosomal and antimalarial activities (Patrick et al., 2007). Additionally, compounds synthesized by Zaki et al. (2018) from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one demonstrated significant antimicrobial and anticancer activities, highlighting the therapeutic potential of furan derivatives (Zaki et al., 2018).
Application in Bio-imaging
Innovations in chemosensor technology have also been reported. Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions, demonstrating its application in live cell and zebrafish bio-imaging. This research signifies the potential use of furan derivatives in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-5-7-17-20-14)16-9-11-1-3-12(4-2-11)13-6-8-19-10-13/h1-8,10H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKBOZKIGPGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NO2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2387419.png)
![N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2387421.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)


![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
